molecular formula C9H9NO6 B13606778 2-(4-Methoxy-2-nitrophenoxy)acetic acid

2-(4-Methoxy-2-nitrophenoxy)acetic acid

Cat. No.: B13606778
M. Wt: 227.17 g/mol
InChI Key: BUTBJANGJJMOEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methoxy-2-nitrophenoxy)acetic acid is a nitroaromatic compound featuring a phenoxy backbone substituted with a methoxy group at the para position and a nitro group at the ortho position, linked to an acetic acid moiety. The nitro group enhances reactivity in reduction or coupling reactions, while the methoxy group may improve solubility and modulate electronic effects.

Preparation Methods

Preparation Methods of 2-(4-Methoxy-2-nitrophenoxy)acetic Acid

General Synthetic Strategy

The synthetic approach to this compound typically involves:

  • Starting from 2-aminoanisole (o-methoxyaniline) or 4-methoxy-2-nitroaniline derivatives.
  • Acetylation to protect amino groups.
  • Controlled nitration to introduce the nitro substituent.
  • Hydrolysis or deprotection to yield the nitroaniline intermediate.
  • Introduction of the acetic acid moiety via nucleophilic substitution or acylation.

This multi-step synthesis requires precise control of reaction conditions such as temperature, reagent molar ratios, and reaction time to optimize yield and purity.

Stepwise Preparation Methodologies

Acetylation and Nitration of 2-Aminoanisole

A patented method describes the preparation of 2-methoxy-4-nitroaniline, a key intermediate, via acetylation followed by nitration:

Step Reaction Conditions Reagents Yield/Remarks
1 Acetylation of 2-aminoanisole 110–130°C, 6–10 h, removal of water by distillation 2-aminoanisole (1 mol), acetic acid (2.5–5 mol) Formation of 2-methoxyacetanilide
2 Nitration of acetylated product 0–10°C dropwise addition of fuming nitric acid, then 0–50°C for 2–4 h Fuming nitric acid (1.2–1.4 mol relative to amine) Formation of 2-methoxy-4-nitroacetanilide
3 Hydrolysis 80–100°C, 2–4 h in aqueous alkali (10–25%) Sodium hydroxide (1.1–1.3 mol) Conversion to 2-methoxy-4-nitroaniline

After hydrolysis, the product is cooled and filtered to obtain the nitroaniline in high purity.

Continuous Flow Nitration and Hydrolysis

An advanced method employs continuous flow reactors for nitration and hydrolysis, improving efficiency and scalability:

Step Reactor Temperature Residence Time Flow Rate Product Yield Purity
Nitration Continuous flow reactor II 25–80°C 30 s to 10 min 35–700 mL/min 4-methoxy-2-nitroacetanilide High yield High purity
Hydrolysis Continuous flow reactor III 40–80°C 2–40 min 65 mL/min to 1.2 L/min 4-methoxy-2-nitroaniline 85–87% total yield 99% (HPLC)

Post-reaction, the mixture is stirred at 0°C, filtered, and purified by isopropanol recrystallization.

Acetylation of 4-Methoxy-2-nitroaniline

For related intermediates like N-(4-methoxy-2-nitrophenyl)acetamide, acetylation is performed by reacting 4-methoxy-2-nitroaniline with acetic anhydride in glacial acetic acid at room temperature for 18 hours, followed by vacuum drying and recrystallization from aqueous solution.

Chemical Reaction Analysis and Optimization

Reaction Conditions Impact

  • Temperature control is critical during nitration to avoid over-nitration or decomposition.
  • Molar ratios of reagents such as acetic acid to amine and nitric acid to substrate influence conversion efficiency.
  • Reaction time must be optimized to balance yield and side-product formation.
  • Continuous flow processing offers superior control over reaction parameters, leading to improved reproducibility and scalability.

Purification Techniques

  • Filtration after hydrolysis or nitration is standard to isolate solid intermediates.
  • Recrystallization from aqueous or alcoholic solvents ensures high purity.
  • Distillation is used to recover solvents like acetic acid for reuse.

Summary Table of Key Preparation Methods

Method Starting Material Key Steps Reaction Conditions Yield Purity Notes
Batch acetylation-nitration-hydrolysis 2-aminoanisole Acetylation, nitration, hydrolysis 110–130°C acetylation; 0–10°C nitration; 80–100°C hydrolysis High (not specified) High Uses acetic acid solvent, fuming nitric acid
Continuous flow nitration and hydrolysis 2-aminoanisole Flow nitration, flow hydrolysis, recrystallization 25–80°C nitration; 40–80°C hydrolysis; short residence times 85–87% total 99% (HPLC) Scalable, efficient, reproducible
Acetylation of 4-methoxy-2-nitroaniline 4-methoxy-2-nitroaniline Acetylation with acetic anhydride Room temp, 18 h Not specified High Used for intermediate preparation
Carboxylation of benzyl sodium intermediate 2-chloro-4-bromo-6-nitrotoluene Sodium metal reaction, CO2 carboxylation, acidification 0–45°C, 5 h + 3 h CO2 96.4% High Produces nitrophenylacetic acid derivatives

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-nitrophenoxy)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Methoxy-2-nitrophenoxy)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-nitrophenoxy)acetic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications
2-(4-Methoxy-2-nitrophenoxy)acetic acid C₉H₈NO₇* ~255.18 4-OCH₃, 2-NO₂, phenoxy Intermediate in drug synthesis; nitro group enables further functionalization
2-(4-Nitrophenoxy)acetic acid C₈H₇NO₅ 197.14 4-NO₂, phenoxy Used as a reagent in organic synthesis; lacks methoxy, reducing steric hindrance
2-(3-Methoxy-4-nitrophenyl)acetic acid C₉H₉NO₅ 211.17 3-OCH₃, 4-NO₂, phenyl Studied for crystallographic packing via hydrogen-bonded dimers
2-(4-Amino-2-nitrophenoxy)acetic acid C₈H₇N₂O₅ 211.15 4-NH₂, 2-NO₂, phenoxy Amino group enhances bioavailability; precursor for dyes or pharmaceuticals
2-(4-Formyl-2-methoxy-5-nitrophenoxy)acetic acid C₁₀H₉NO₇ 255.18 4-CHO, 2-OCH₃, 5-NO₂, phenoxy Formyl group facilitates Schiff base formation; used in coordination chemistry

*Note: Molecular formula inferred from structural analogs (e.g., ).

Structural and Electronic Differences

  • Substituent Effects: The methoxy group in this compound donates electron density via resonance, while the nitro group withdraws electrons inductively. This dual functionality creates a polarized aromatic ring, influencing reactivity in electrophilic substitution or reduction reactions .

Physicochemical Properties

  • Solubility: The methoxy group enhances solubility in polar solvents (e.g., ethanol, DMSO) compared to non-methoxy analogs .
  • Acidity : The acetic acid moiety (pKa ~2.5–3.0) is more acidic than phenylacetic acid derivatives due to the electron-withdrawing nitro group .

Hazard Profiles

  • Nitro Group Risks: Like 2-(4-nitrophenoxy)acetic acid, the target compound may exhibit hazards such as skin/eye irritation (H315, H319) and acute toxicity (H302) due to the nitro moiety .

Key Research Findings

  • Synthetic Efficiency: Multistep reactions involving nitrophenoxy derivatives achieve moderate yields (e.g., 62% for ethyl-2-(4-aminophenoxy)acetate), highlighting challenges in nitro group reduction .
  • Crystal Engineering : Methoxy-substituted aromatic acids often adopt planar conformations, with hydrogen bonds stabilizing crystal lattices—critical for material design .

Biological Activity

2-(4-Methoxy-2-nitrophenoxy)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article provides a detailed examination of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a methoxy group and a nitro group on the phenyl ring, which contribute to its unique chemical reactivity and biological activity. The general structure can be represented as follows:

C10H11N2O4\text{C}_{10}\text{H}_{11}\text{N}_{2}\text{O}_{4}

Chemical Characteristics

  • Molecular Weight : 209.21 g/mol
  • Solubility : Soluble in polar solvents due to the presence of the methoxy and carboxylic acid groups.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages treated with 50 µg/mL of this compound showed a reduction in TNF-α levels by approximately 40% compared to untreated controls.

The mechanism through which this compound exerts its biological effects involves:

  • Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
  • Influence on Enzyme Activity : The methoxy group may enhance the compound's ability to bind to specific enzymes or receptors involved in inflammatory pathways.

Potential Applications in Medicine

Given its biological activities, this compound is being explored as a potential therapeutic agent for conditions such as:

  • Infections : Due to its antimicrobial properties.
  • Inflammatory Diseases : As a potential treatment for chronic inflammatory conditions.

Synthesis and Characterization

Research has established efficient synthetic routes for producing this compound. The synthesis typically involves the reaction of appropriate nitro-substituted phenols with acetic acid derivatives under controlled conditions.

Comparative Studies

Comparative studies with similar compounds highlight the unique properties of this compound. For example, compounds like 4-Nitrophenylacetic acid lack the methoxy group, which is crucial for enhancing solubility and bioactivity.

Table 2: Comparison with Similar Compounds

CompoundKey FeaturesBiological Activity
4-Nitrophenylacetic acidLacks methoxy groupLimited antimicrobial activity
2-Methoxy-4-nitrobenzoic acidDifferent positioning on benzene ringModerate anti-inflammatory effects
2-(4-Methoxyphenyl)acetic acidLacks nitro groupLower overall activity

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-Methoxy-2-nitrophenoxy)acetic acid, and how can reaction conditions be tailored for high yield?

Synthesis typically involves multi-step reactions, starting with nitration of a methoxyphenyl precursor followed by coupling with acetic acid derivatives. Key steps include:

  • Nitration : Controlled nitration of 4-methoxyphenol derivatives under acidic conditions to introduce the nitro group at the ortho position .
  • Etherification : Reaction with bromoacetic acid or its esters to form the phenoxyacetic acid backbone. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield .
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product .

Q. How does the hydrochloride salt form enhance solubility, and what experimental conditions are critical for biological assays?

The hydrochloride salt improves aqueous solubility via protonation of the carboxylic acid group, making it suitable for in vitro studies. For biological assays:

  • Buffer Selection : Use phosphate-buffered saline (PBS, pH 7.4) or DMEM with 10% FBS to maintain stability .
  • Concentration Range : Test 1–100 µM to avoid precipitation, confirmed by dynamic light scattering (DLS) .

Q. What are the common oxidation/reduction pathways for modifying the nitro group in this compound?

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or Schiff base formation .
  • Oxidation : Strong oxidants (e.g., KMnO₄) under acidic conditions yield quinone derivatives, useful for studying redox-active intermediates .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction reveals:

  • Hydrogen Bonding : Carboxylic acid dimers form R₂²(8) motifs, stabilizing the crystal lattice .
  • Torsional Angles : The methoxy group is coplanar with the aromatic ring (C–O–C–C torsion ≈1.2°), while the acetic acid moiety is perpendicular (dihedral angle ~78°) .
  • Validation : Compare experimental data (CCDC entries) with density functional theory (DFT) calculations to confirm conformations .

Q. What methodologies are used to study protein-ligand interactions involving this compound?

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in PBS buffer at 25°C .
  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB IDs) to predict binding poses, validated by mutagenesis studies .

Q. How can computational modeling predict the compound’s reactivity in novel reaction environments?

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
  • MD Simulations : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways using GROMACS .

Q. What analytical techniques are essential for characterizing synthetic intermediates?

  • NMR : ¹H/¹³C NMR (DMSO-d₆) identifies regioisomers; NOESY confirms spatial proximity of methoxy and nitro groups .
  • HRMS : Electrospray ionization (ESI) in positive ion mode confirms molecular ions (m/z ± 0.001 Da) .
  • HPLC-PDA : C18 columns (ACN/water gradient) assess purity (>98%) and detect nitro-reduction byproducts .

Q. How can contradictory data on the compound’s biological activity be resolved?

  • Dose-Response Curves : Test across multiple cell lines (e.g., A549, HEK293) to identify cell-specific effects .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess degradation half-life (t₁/₂) and active metabolite formation .
  • Knockout Models : Use CRISPR-edited cells to confirm target specificity (e.g., COX-2 inhibition vs. off-target effects) .

Properties

Molecular Formula

C9H9NO6

Molecular Weight

227.17 g/mol

IUPAC Name

2-(4-methoxy-2-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO6/c1-15-6-2-3-8(16-5-9(11)12)7(4-6)10(13)14/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BUTBJANGJJMOEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.